molecular formula C10H10F2O3 B1407805 4-(2,2-Difluoroethoxy)-3-methylbenzoic acid CAS No. 1373864-75-5

4-(2,2-Difluoroethoxy)-3-methylbenzoic acid

Cat. No.: B1407805
CAS No.: 1373864-75-5
M. Wt: 216.18 g/mol
InChI Key: BKQMFYNBJDZACS-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)-3-methylbenzoic acid (CAS 1373864-75-5) is a fluorinated benzoic acid derivative featuring a methyl group at the 3-position and a 2,2-difluoroethoxy substituent at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₀F₂O₃, with a molecular weight of 232.18 g/mol. This compound is primarily utilized in medicinal chemistry due to its unique electronic and steric properties, which enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-6-4-7(10(13)14)2-3-8(6)15-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQMFYNBJDZACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-methylbenzoic acid typically involves the introduction of the difluoroethoxy group to the benzoic acid core. One common method is the reaction of 3-methylbenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields 4-(2,2-Difluoroethoxy)-3-carboxybenzoic acid, while reduction of the carboxylic acid group results in 4-(2,2-Difluoroethoxy)-3-methylbenzyl alcohol .

Scientific Research Applications

Pharmaceutical Applications

4-(2,2-Difluoroethoxy)-3-methylbenzoic acid has shown promise in the pharmaceutical sector due to its potential biological activity. The difluoroethoxy group may enhance the compound's efficacy in drug formulations. Key areas of research include:

  • Anti-inflammatory Agents: The compound's structure suggests it could act as an anti-inflammatory agent by inhibiting specific pathways involved in inflammation.
  • Antimicrobial Properties: Studies are ongoing to evaluate its effectiveness against various bacterial strains, leveraging its unique chemical structure to enhance activity.
  • Cancer Research: Preliminary studies indicate potential applications in targeting cancer cells, with investigations into its mechanism of action against specific tumor types.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Additives: Its lipophilic nature allows it to be used as an additive in polymer formulations to improve thermal stability and mechanical properties.
  • Coatings and Adhesives: The compound's reactivity can be exploited in the development of coatings that require enhanced durability and resistance to environmental factors.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics:

  • Binding Affinity Studies: Research focuses on determining the binding affinity of the compound to various receptors and enzymes relevant to its therapeutic targets.
  • Pharmacokinetics: Investigations into absorption, distribution, metabolism, and excretion (ADME) profiles are essential for assessing its viability as a drug candidate.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
4-(2,2-Difluoroethoxy)-3-methylbenzoic acid 3-methyl, 4-(2,2-difluoroethoxy) 232.18 High lipophilicity (logP ~2.5), enhanced acidity (pKa ~3.5), metabolic stability.
4-Ethoxy-3-methylbenzoic acid 3-methyl, 4-ethoxy 194.19 Moderate lipophilicity (logP ~1.8*), lower acidity (pKa ~4.0).
4-Methoxy-3-(trifluoromethyl)benzoic acid 3-CF₃, 4-methoxy 220.15 Strong electron-withdrawing CF₃ group (pKa ~2.8), high metabolic lability.
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid 3-methoxy, 4-(2-hydroxyethoxy) 212.20 Polar due to hydroxyl group (logP ~0.9*), lower membrane permeability.
4-(2,2-Difluoroethoxy)-2-methylbenzoic acid (positional isomer) 2-methyl, 4-(2,2-difluoroethoxy) 232.18 Steric hindrance at 2-position reduces target binding affinity.

*Estimated values based on substituent contributions.

Key Observations:
  • Acidity : The 2,2-difluoroethoxy group is electron-withdrawing, lowering the pKa (~3.5) compared to ethoxy (~4.0) or methoxy (~4.2) analogs. This enhances solubility in physiological conditions .
  • Lipophilicity: Fluorination increases logP (estimated ~2.5) compared to non-fluorinated analogs, improving membrane permeability but requiring optimization for aqueous solubility .
  • Positional Isomerism : The 3-methyl substituent in the target compound offers better steric compatibility with biological targets than 2-methyl analogs .

Biological Activity

4-(2,2-Difluoroethoxy)-3-methylbenzoic acid, with the molecular formula C10H10F2O3 and a molecular weight of approximately 216.19 g/mol, is a benzoic acid derivative characterized by a difluoroethoxy group. This unique structure suggests potential biological activities that warrant detailed investigation. This article aims to compile and analyze the available research on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound features a benzoic acid backbone with a methyl group and a difluoroethoxy substituent. The difluoroethoxy group enhances lipophilicity, which may influence its solubility and reactivity in biological systems. The following table summarizes key structural characteristics:

PropertyValue
Molecular FormulaC10H10F2O3
Molecular Weight216.19 g/mol
Functional GroupsCarboxylic acid, ether

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves interaction with specific molecular targets within cancer pathways, although detailed studies on this compound are still needed.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through analogs that affect tyrosinase activity, a key enzyme in melanin production. Inhibition of tyrosinase can be beneficial for treating hyperpigmentation disorders. Although direct studies on this compound are sparse, its structural features suggest it may interact similarly with biological enzymes .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the difluoroethoxy group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets such as enzymes and receptors. This interaction could modulate various biological pathways related to cell proliferation and apoptosis.

Q & A

Q. Reference Yields :

StepYield (%)ConditionsSource
Methoxy group cleavage57–59BBr₃ in CH₂Cl₂, −78°C
Difluoroethoxy coupling70–85K₂CO₃, DMF, 60°C

How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : The difluoroethoxy group (OCH₂CF₂H) shows characteristic splitting patterns (δ 4.5–4.8 ppm, dt, J=12–15 Hz). The 3-methyl group appears as a singlet (δ 2.3–2.5 ppm) .
    • ¹⁹F NMR : Two distinct fluorine signals (δ −120 to −125 ppm, AB quartet) confirm the CF₂ group .
  • HPLC-MS : Reverse-phase C18 columns with electrospray ionization (ESI-MS) detect molecular ions ([M-H]⁻ at m/z 259.04) and quantify purity (>98%) .

Advanced Tip : Use deuterated solvents (e.g., DMSO-d₆) to suppress exchange broadening in carboxylic acid protons .

What strategies are effective for introducing the 2,2-difluoroethoxy group into the benzoic acid scaffold while maintaining regioselectivity?

Advanced Research Focus
Regioselective installation of the 2,2-difluoroethoxy group requires:

  • Directed ortho-Metalation : Use a tert-butoxycarbonyl (Boc)-protected amine at the 4-position to direct lithiation, followed by quenching with ClCF₂CH₂O− .
  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester to prevent undesired nucleophilic attack during fluorination .

Q. Challenges :

  • Competing side reactions (e.g., over-fluorination) are mitigated by controlling stoichiometry (1:1.2 molar ratio of substrate to fluorinating agent) .

How do steric and electronic effects of the 3-methyl and 2,2-difluoroethoxy substituents influence the compound's reactivity in further derivatization?

Q. Advanced Research Focus

  • Steric Effects : The 3-methyl group hinders electrophilic substitution at the adjacent position, favoring reactions at the 5- or 6-positions of the benzene ring .
  • Electronic Effects : The electron-withdrawing difluoroethoxy group deactivates the ring, reducing susceptibility to electrophilic attack but enhancing nucleophilic aromatic substitution (NAS) at the 4-position .

Case Study : Esterification with thionyl chloride (SOCl₂) proceeds efficiently at the carboxylic acid, but amidation requires activating agents (e.g., HATU) due to reduced nucleophilicity .

What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced Research Focus

  • Solvent Selection : Replace DMF with environmentally benign solvents (e.g., cyclopentyl methyl ether) to simplify waste disposal .
  • Exothermic Reactions : Use jacketed reactors with precise temperature control (−10°C to 25°C) during fluorination steps to prevent runaway reactions.
  • Purification : Switch from column chromatography to crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .

Q. Yield Drop Mitigation :

Lab Scale (mg)Pilot Scale (kg)Yield (%)Adjustment
100185 → 72Increase catalyst loading by 10%

How can contradictory data in reaction yields or spectroscopic results be systematically analyzed and resolved during synthesis optimization?

Q. Advanced Research Focus

  • Root-Cause Analysis :
    • Yield Discrepancies : Compare moisture levels (Karl Fischer titration) or catalyst lot variations .
    • NMR Anomalies : Check for residual solvents (e.g., DMF) masking signals or dynamic proton exchange in acidic conditions .
  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., temperature, stoichiometry) affecting reproducibility .

Example : A 2³ factorial design identified oxygen sensitivity in fluorination steps, prompting nitrogen sparging to stabilize yields .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,2-Difluoroethoxy)-3-methylbenzoic acid
Reactant of Route 2
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4-(2,2-Difluoroethoxy)-3-methylbenzoic acid

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